molecular formula C23H31N3O2S B14922223 N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B14922223
M. Wt: 413.6 g/mol
InChI Key: LMHXFFDXONAGNH-XIEYBQDHSA-N
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Description

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide is a complex organic compound with the molecular formula C23H31N3O2S and a molecular weight of 413.57614 g/mol This compound is characterized by its unique structure, which includes a thiophene ring and a decanoyl hydrazone moiety

Preparation Methods

The synthesis of N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazone moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H31N3O2S

Molecular Weight

413.6 g/mol

IUPAC Name

N-[4-[(E)-N-(decanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H31N3O2S/c1-3-4-5-6-7-8-9-12-22(27)26-25-18(2)19-13-15-20(16-14-19)24-23(28)21-11-10-17-29-21/h10-11,13-17H,3-9,12H2,1-2H3,(H,24,28)(H,26,27)/b25-18+

InChI Key

LMHXFFDXONAGNH-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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